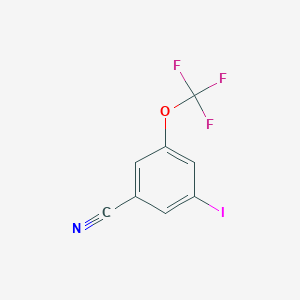

3-Iodo-5-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

3-iodo-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-5(4-13)1-6(12)3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHFONFRJPBKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(trifluoromethoxy)benzonitrile typically involves the iodination of a suitable precursor, such as 5-(trifluoromethoxy)benzonitrileThe reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures to ensure complete conversion of the starting material .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-(trif

Biological Activity

3-Iodo-5-(trifluoromethoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of trifluoromethoxy and iodo groups into the benzene ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.

- Chemical Formula : C8H4F3I

- CAS Number : 1806489-37-1

- Molecular Weight : 292.02 g/mol

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound's affinity for biological targets by stabilizing interactions through hydrogen bonding and dipole-dipole interactions.

Table 1: Summary of Mechanisms and Targets

| Target Type | Mechanism of Action | References |

|---|---|---|

| Enzymes | Inhibition of kinase activity | |

| Receptors | Modulation of receptor activity | |

| Cell Signaling | Alteration of PI3K pathway |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Inhibitory effects on cancer cell proliferation through modulation of key signaling pathways.

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that derivatives containing trifluoromethyl groups exhibited enhanced potency against cancer cell lines compared to non-fluorinated analogs. The presence of the trifluoromethoxy group in this compound is hypothesized to contribute to this increased efficacy by improving bioavailability and target interaction.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption in biological systems due to its lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Table 2: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Solubility | Soluble in polar solvents |

| Half-life | Varies based on dosage and administration route |

| Metabolites | Active metabolites identified through metabolic studies |

Toxicity and Safety Profile

While preliminary studies indicate low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile. Long-term studies are essential to determine any potential adverse effects associated with chronic exposure.

Comparison with Similar Compounds

Reactivity Differences

- Iodine vs. Bromine/Chlorine : The iodine substituent in this compound facilitates faster oxidative addition in palladium-catalyzed cross-coupling reactions compared to bromine or chlorine analogs, making it preferable for synthesizing complex aryl-iodide bonds .

- Trifluoromethoxy Group : The electron-withdrawing -OCF₃ group at the 5-position enhances the electrophilicity of the benzene ring, stabilizing intermediates in nucleophilic substitution reactions .

Physical Properties

- Solubility : Fluorinated analogs (e.g., 3-Fluoro-5-(trifluoromethoxy)benzonitrile) exhibit higher solubility in organic solvents like THF and DCM due to reduced molecular weight and polarity .

- Thermal Stability: Bromine and iodine derivatives are typically solids at room temperature, while lighter halogens (e.g., fluorine) may exist as liquids, as noted in .

Research Findings and Industrial Relevance

- Synthetic Routes : highlights the use of trifluoromethoxy-substituted nitriles in synthesizing urea derivatives, underscoring their role in creating enzyme inhibitors .

Q & A

Q. What are the optimized synthetic routes for 3-Iodo-5-(trifluoromethoxy)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and trifluoromethoxy group introduction. A plausible route includes:

- Step 1 : Nitrile formation via cyanation of a halogenated benzene precursor.

- Step 2 : Trifluoromethoxy group installation using reagents like trifluoromethylating agents (e.g., AgOCF₃ or Cu-mediated coupling) under inert atmospheres .

- Step 3 : Iodination via electrophilic substitution or metal-catalyzed reactions (e.g., using I₂ or KI/Oxone). Continuous flow techniques may enhance efficiency and scalability . Key variables affecting yield include temperature (often 50–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling). Purity (>97%) is achievable through column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethoxy (-OCF₃) and iodine substituents, while ¹H/¹³C NMR resolves aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 297.02 (C₈H₃F₃INO) .

- X-ray Crystallography : Resolves spatial arrangement of substituents, though crystal growth may require slow evaporation in nonpolar solvents.

- FT-IR : Detects nitrile (C≡N stretch ~2220 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to the nitrile and trifluoromethoxy groups. Limited solubility in water, making it suitable for organic-phase reactions .

- Stability : Stable under inert conditions but sensitive to prolonged light exposure (iodine may photodegrade). Store at –20°C in amber vials.

- Dipole Moment : Estimated ~4.5 D (similar to benzonitrile derivatives), influencing adsorption on catalytic surfaces .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient participation in:

- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with boronic acids to form biaryl structures (e.g., drug intermediates) .

- Ullmann Coupling : Cu-mediated C–N bond formation with amines, useful in heterocycle synthesis. Steric effects from the trifluoromethoxy group may slow kinetics, requiring elevated temperatures (80–120°C) .

Q. What role does this compound play in medicinal chemistry, particularly as a pharmaceutical intermediate?

- Building Block : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization.

- Inhibitor Synthesis : Used in kinase or enzyme inhibitor frameworks (e.g., autotaxin inhibitors) via coupling reactions with heterocyclic cores .

- Biological Probes : Radiolabeling (e.g., ¹²⁵I) enables tracking in cellular uptake studies, though toxicity screening (e.g., Ames test) is advised due to halogenated motifs .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding affinities to proteins (e.g., cytochrome P450 isoforms).

- MD Simulations : Reveal stability of ligand-receptor complexes in aqueous environments, guided by the compound’s dipole moment and hydrophobicity .

- DFT Calculations : Optimize transition states for reactions (e.g., iodine displacement) using B3LYP/6-31G* basis sets .

Q. How should researchers address contradictory data in synthetic yield or biological activity reports?

- Experimental Replication : Standardize conditions (solvent purity, catalyst loading) and characterize intermediates rigorously.

- Meta-Analysis : Compare datasets across studies (e.g., yield variations due to iodination methods in vs. 20) .

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature vs. catalyst type) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.